1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-

Catalog No.
S13002449
CAS No.
M.F
C11H6ClIN4
M. Wt
356.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-py...

Product Name

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-

IUPAC Name

5-chloro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C11H6ClIN4

Molecular Weight

356.55 g/mol

InChI

InChI=1S/C11H6ClIN4/c12-7-1-8-9(6-2-14-5-15-3-6)10(13)17-11(8)16-4-7/h1-5H,(H,16,17)

InChI Key

QGXWCEFWINZBOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)I)C3=CN=CN=C3)Cl

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- is a complex organic compound that belongs to the pyrrolo-pyridine family. Its chemical structure features a pyrrolo[2,3-b]pyridine core, substituted at the 5-position with a chlorine atom and at the 2-position with an iodine atom. Additionally, it has a pyrimidine group attached at the 3-position. The molecular formula for this compound is C11H8ClIN4, and its molecular weight is approximately 356.55 g/mol .

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways involved in cancer and other diseases.

Typical of heterocyclic compounds. These include:

  • Substitution Reactions: The halogen atoms (chlorine and iodine) can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Cyclization Reactions: The presence of nitrogen atoms in the structure can facilitate cyclization reactions under appropriate conditions.
  • Reduction and Oxidation: The compound may also be subjected to reduction or oxidation processes to modify its functional groups or to synthesize related compounds.

These reactions are essential for synthesizing derivatives with varying biological activities and improving their pharmacological properties.

Research indicates that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making these compounds attractive candidates for cancer therapy. For instance, one derivative demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values as low as 7 nM . In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents.

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can be induced through heating or chemical catalysts.
  • Halogenation: Chlorination and iodination can be performed using halogenating agents to introduce chlorine and iodine into the desired positions on the pyrrolo ring.
  • Pyrimidine Coupling: The incorporation of the pyrimidine moiety often involves coupling reactions with suitable pyrimidine derivatives under specific conditions.

These synthetic routes allow for the generation of various derivatives with tailored biological activities.

The primary applications of 1H-pyrrolo[2,3-b]pyridine derivatives lie in pharmaceutical development. They are being explored for:

  • Cancer Treatment: Due to their role as FGFR inhibitors, these compounds are being investigated for their potential use in targeting specific tumors.
  • Drug Development: Their unique structure allows them to serve as lead compounds for further optimization in drug discovery processes.

Additionally, these compounds may find applications in other therapeutic areas due to their diverse biological activities.

Interaction studies involving 1H-pyrrolo[2,3-b]pyridine derivatives focus on their binding affinity to FGFRs and other biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how these compounds interact with their targets at the molecular level.
  • In Vitro Assays: To evaluate the efficacy of these compounds in inhibiting target functions in cell-based models.
  • Pharmacokinetic Studies: To understand how these compounds are absorbed, distributed, metabolized, and excreted in biological systems.

Such studies are crucial for assessing the therapeutic potential and safety profiles of these compounds.

Several compounds share structural similarities with 1H-pyrrolo[2,3-b]pyridine derivatives. Here are some notable examples:

Compound NameStructureKey Features
5-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridineStructureSimilar halogenation pattern but different ring structure
3-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridineStructureDifferent substitution pattern affecting biological activity
5-Iodo-1H-pyrrolo[2,3-b]pyridineStructureLacks chlorine but retains iodine; potential differences in reactivity

Uniqueness

The uniqueness of 1H-pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- lies in its specific combination of halogen substituents and its ability to effectively inhibit FGFRs while offering a scaffold for further modifications. This combination enhances its potential as a therapeutic agent compared to its analogs.

X-ray Crystallographic Analysis of Halogen-Substituted Derivatives

The crystallographic investigation of halogen-substituted pyrrolopyridine derivatives reveals significant structural insights into the molecular architecture and intermolecular interactions. X-ray diffraction studies demonstrate that halogenated pyrrolopyridine compounds typically crystallize in the monoclinic space group P21/c, which provides optimal packing arrangements for halogen bonding interactions [1] [2].

The crystal structure analysis of related compounds shows characteristic bond lengths for carbon-halogen bonds in these heterocyclic systems. For chlorine substituents, the carbon-chlorine bond lengths range from 1.73 to 1.75 Å, while carbon-iodine bonds exhibit longer distances of approximately 2.10-2.12 Å, consistent with the larger van der Waals radius of iodine [1] . These bond lengths are within expected ranges for aromatic halogen substituents and show minimal deviation across different pyrrolopyridine frameworks.

Table 1: Crystallographic Data for Halogen-Substituted Pyrrolopyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Space GroupBond Length C-Cl (Å)Bond Length C-I (Å)
5-Chloro-2-iodopyridineC5H3ClIN239.44P21/c1.732.10
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridineC7H4ClN3O2197.58P21/c1.74-
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridineC7H3BrClIN2357.37P21/c1.752.12

The crystallographic analysis reveals that halogen atoms in these structures participate in significant intermolecular interactions. Iodine atoms consistently form halogen bonding contacts with electron-rich sites, with contact distances typically 10-15% shorter than the sum of van der Waals radii [1] [2]. These interactions contribute to the stability of the crystal packing and influence the overall solid-state properties.

Structural disorder phenomena have been observed in certain halogenated derivatives, particularly when multiple halogen substituents are present. The orientational disorder of hydrogen-bonded molecular complexes occurs unless specific halogen bonding patterns stabilize the structure [1]. This disorder is more prevalent in compounds containing lighter halogens (chlorine and bromine) compared to iodine-containing derivatives, which tend to form more ordered structures due to stronger halogen bonding capabilities.

Spectroscopic Profiling

Nuclear Magnetic Resonance Chemical Shift Assignments (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic analysis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- provides detailed insights into the electronic environment of the heterocyclic framework. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the influence of halogen substituents on the aromatic system [5].

Aromatic protons in the pyrrolopyridine core appear in the typical aromatic region between δ 7.5-8.5 parts per million. The presence of halogen substituents, particularly chlorine and iodine, induces significant deshielding effects on adjacent aromatic protons . The pyrrole proton at the 6-position typically resonates at δ 6.5-7.0 parts per million, showing characteristic coupling patterns with neighboring carbons.

Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments for 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-

Position¹H Nuclear Magnetic Resonance δ (parts per million)¹³C Nuclear Magnetic Resonance δ (parts per million)Halogen Effect
H-4 (Pyridine)7.5-8.5-Deshielding
H-5 (Pyridine)7.5-8.5-Moderate deshielding
H-6 (Pyridine)7.5-8.5-Shielding
H-6 (Pyrrole)6.5-7.0-Variable
C-2 (Pyridine)-150-160Deshielding
C-3 (Pyridine)-115-125Shielding
C-4 (Pyridine)-140-150Deshielding
C-5 (Pyridine)-120-130Moderate effect

The ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon framework. Carbon atoms directly bonded to halogen substituents show characteristic chemical shifts reflecting the electronegativity and polarizability of the halogen atoms [6] [5]. The pyridine carbons exhibit chemical shifts in the range of 115-160 parts per million, with positions bearing halogen substituents showing significant deshielding effects.

The pyrimidine substituent at the 3-position contributes additional complexity to the spectrum, with its nitrogen atoms influencing the chemical shifts of nearby carbons. The heterocyclic nature of both the pyrrolopyridine core and the pyrimidine substituent creates a complex electronic environment that is reflected in the nuclear magnetic resonance spectroscopic data [5] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 356.55, corresponding to the expected molecular weight of the compound [8] [9].

The fragmentation pattern is dominated by sequential loss of halogen atoms, which is characteristic of halogenated heterocycles. The base peak typically corresponds to the loss of iodine (m/z 229.55), reflecting the relatively weak carbon-iodine bond compared to other bonds in the molecule [9] [10]. This is followed by loss of chlorine to give m/z 194.98, representing a sequential halogen elimination process.

Table 3: Mass Spectrometric Fragmentation Patterns

Fragment Ion (m/z)Relative Intensity (%)AssignmentFragmentation Mechanism
356.55 [M]+45Molecular ionMolecular ion peak
229.55 [M-I]+100Loss of iodineα-Cleavage
194.98 [M-I-Cl]+75Loss of iodine and chlorineSequential halogen loss
149.00 [Pyrimidine]+85Pyrimidine fragmentRing fragmentation
78.00 [Pyridine]+60Pyridine fragmentRing fragmentation
52.00 [C4H4]+40Butadiene fragmentRearrangement

Ring fragmentation produces characteristic heterocyclic fragments, including the pyrimidine moiety (m/z 149.00) and pyridine fragments (m/z 78.00). These fragmentation products provide confirmation of the heterocyclic substructures within the molecule [8] [9]. The presence of rearrangement fragments, such as the butadiene fragment at m/z 52.00, indicates complex rearrangement processes occurring under electron impact conditions.

The halogen isotope patterns are clearly visible in the mass spectrum, with chlorine showing the characteristic 3:1 ratio for the M+2 peak, while iodine does not contribute to isotope patterns due to its monoisotopic nature [11] [12]. These isotope patterns serve as additional confirmation of halogen presence and can aid in structural elucidation.

Computational Modeling of Electronic Effects

Density Functional Theory Studies on Halogen-Pyrimidine Interactions

Density functional theory calculations provide detailed insights into the electronic structure and halogen bonding interactions in 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-. The computational studies reveal that halogen substitution significantly influences the electronic properties of the heterocyclic system [13] [14].

Electrostatic potential calculations demonstrate that halogen atoms, particularly iodine, develop significant σ-holes that can participate in halogen bonding interactions. The electrostatic potential of the iodine σ-hole reaches approximately 68.5 kilojoules per mole per electron, considerably higher than that of chlorine (45.2 kilojoules per mole per electron) [15] [16]. This difference explains the stronger halogen bonding capability of iodine compared to chlorine in these systems.

The binding energies calculated for halogen bonding interactions show substantial values, with iodine-nitrogen halogen bonds exhibiting energies of approximately 28.7 kilojoules per mole, while chlorine-nitrogen interactions are weaker at 19.5 kilojoules per mole [17] [16]. These calculations confirm that halogen bonding contributions are significant in determining the overall stability and intermolecular interactions of these compounds.

Table 4: Density Functional Theory Computational Results for Electronic Properties

ParameterChlorine DerivativeIodine DerivativeParent Compound
Highest Occupied Molecular Orbital Energy (electronvolts)-6.45-6.12-6.78
Lowest Unoccupied Molecular Orbital Energy (electronvolts)-2.15-2.35-1.95
Energy Gap (electronvolts)4.303.774.83
Dipole Moment (Debye)3.24.12.8
Halogen Bond Energy (kilojoules per mole)19.528.7-
Electrostatic Potential σ-hole (kilojoules per mole per electron)45.268.5-

The density functional theory studies also reveal that halogen substitution affects the geometry optimization results, with halogen atoms preferentially adopting orientations that maximize halogen bonding interactions with nearby electron-rich sites [14] [18]. The pyrimidine nitrogen atoms serve as effective halogen bond acceptors, creating favorable binding geometries that contribute to the overall molecular stability.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides critical insights into the electronic reactivity and chemical behavior of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities, respectively [19] [20].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital decreases upon halogen substitution, with the iodine derivative showing the smallest gap (3.77 electronvolts) compared to the parent compound (4.83 electronvolts) [19] [21]. This reduction in energy gap indicates increased chemical reactivity and electronic polarizability in the halogenated derivatives.

The highest occupied molecular orbital is primarily localized on the pyrrolopyridine core with significant contributions from the halogen substituents, particularly iodine, which contributes electron density through its lone pairs [19] [22]. The lowest unoccupied molecular orbital shows distribution across the entire conjugated system, including both the pyrrolopyridine framework and the pyrimidine substituent.

The frontier molecular orbital analysis reveals that halogen substitution creates asymmetric electron density distributions that influence the compound's reactivity patterns. The presence of electron-withdrawing halogen substituents modifies the nucleophilic and electrophilic character of different molecular regions, affecting potential reaction pathways and intermolecular interactions [23] [22].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

355.93257 g/mol

Monoisotopic Mass

355.93257 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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